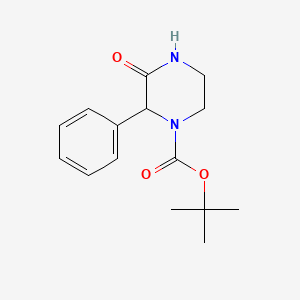

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate

Beschreibung

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 911705-40-3, molecular formula: C₁₅H₂₀N₂O₃) is a piperazine derivative featuring a tert-butyl carbamate group at position 1, a phenyl substituent at position 2, and a ketone group at position 3 of the piperazine ring (Figure 1). It is commonly used as a synthetic intermediate in medicinal chemistry due to its versatility in forming chiral centers and compatibility with diverse reaction conditions . The compound is commercially available in 95% purity (100 mg to 5 g scales) and exists as both (R)- and (S)-enantiomers (CAS: 2135284-21-6 and 2411591-34-7, respectively) .

Eigenschaften

IUPAC Name |

tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYOGPGTTFWZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods

General Synthetic Route

The synthesis typically involves the following key steps:

- Formation of the piperazine ring bearing the phenyl substituent.

- Introduction of the 3-oxo functionality.

- Protection of the piperazine nitrogen with a tert-butyl carbamate group.

Specific Synthetic Protocols

Carbamate Protection and Piperazine Formation Using Triphosgene

A well-documented method involves the use of triphosgene as a reagent to introduce the carbamate protecting group on the piperazine nitrogen, followed by oxidation to install the 3-oxo group:

-

- Triphosgene (6.2 mg, 0.0209 mmol) dissolved in tetrahydrofuran (THF) or acetonitrile (MeCN) at 0 °C.

- Addition of pyridine (catalyst/base) to activate triphosgene.

- Subsequent addition of tert-butyl 3-phenylpiperazine-1-carboxylate (starting material) in the same solvent.

- Stirring at 0 °C for 20 minutes, then warming to room temperature for 4 hours.

- Further reaction with additional reagents such as substituted pyridinones and DIPEA (base) to complete the transformation.

- Work-up involves aqueous sodium bicarbonate extraction and purification by flash chromatography.

Yields: High yields reported, typically around 84-92%.

| Step | Reagent/Condition | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | Triphosgene, pyridine, THF/MeCN | 84-92 | Low temperature, controlled |

| Oxidation/functionalization | Additional reagents, DIPEA | - | Room temperature, 16-17 hours |

| Purification | Flash chromatography | - | Gradient EtOAc/cyclohexane |

Reaction Mechanism Insights and Optimization

- The use of triphosgene as a phosgene equivalent is advantageous due to its solid state and safer handling, facilitating carbamate formation.

- Pyridine acts as a nucleophilic catalyst and acid scavenger.

- The reaction temperature is carefully controlled to avoid decomposition or side reactions.

- Post-reaction work-up with aqueous sodium bicarbonate neutralizes acidic byproducts.

- Flash chromatography purification ensures high purity of the final compound.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| Carbamate formation via triphosgene | Triphosgene, pyridine, THF or MeCN, 0 °C to RT | Carbamate protection on piperazine N | 84-92 | High yield, mild conditions |

| Oxidation/functionalization | DIPEA, substituted pyridinones, RT, 16-17 h | Installation of 3-oxo group | - | Extended reaction time |

| In vivo formulation prep | DMSO, PEG300, Tween 80, corn oil | Stock solution preparation | N/A | For biological studies, solubility key |

Research Findings and Considerations

- The described synthetic route is reproducible and scalable, suitable for pharmaceutical intermediate production.

- Purity and stereochemistry are well controlled, with enantiomeric forms (S and R) available depending on the starting materials.

- Solubility and formulation data support the compound’s use in biological assays.

- Alternative solvents such as ethanol, methanol, or isopropanol can be used as polar aprotic solvents for related piperazine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: : This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, reagents like chromium(VI) oxide or potassium permanganate can be used. Reduction reactions may involve sodium borohydride or lithium aluminum hydride . Substitution reactions often require nucleophiles such as alkyl halides or amines .

Major Products Formed: : The major products formed from these reactions include oxidized derivatives , reduced forms , and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

TBOPC serves as a crucial building block in the synthesis of more complex molecules. Its structural properties allow it to act as an intermediate in the preparation of various pharmaceuticals and organic compounds. It is particularly valuable in the development of new synthetic pathways for drug discovery.

Biology

In biological research, TBOPC is utilized to study enzyme inhibitors and receptor ligands. Its ability to interact with specific molecular targets makes it an essential tool for probing biological systems and understanding molecular interactions. Notably, derivatives of TBOPC have shown potential antimicrobial and anticancer properties, making them candidates for further therapeutic exploration .

Medicine

TBOPC and its derivatives are being explored for their therapeutic applications, particularly in treating neurological disorders and inflammatory conditions. The compound's mechanism of action often involves modulation of enzyme activity or receptor binding, which can influence various biological pathways .

Industry

In the industrial sector, TBOPC is used in producing specialty chemicals and materials. Its versatility allows it to be incorporated into various manufacturing processes, enhancing the efficiency and effectiveness of chemical production .

Case Studies

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of TBOPC derivatives against various cancer cell lines. Results demonstrated that certain derivatives exhibited significant cytotoxic effects, suggesting potential for development as anticancer agents .

Case Study 2: Neurological Disorders

Research focused on TBOPC's role as a receptor ligand showed promising results in modulating neurotransmitter systems implicated in neurological disorders. This highlights its potential application in developing treatments for conditions such as depression and anxiety.

Wirkmechanismus

The mechanism by which tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor ligand , affecting biological pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Substituent Position Variations

Piperazine derivatives often differ in the placement of functional groups, which significantly impacts their reactivity and applications.

Impact :

Functional Group Modifications

Variations in functional groups influence solubility, stability, and biological activity.

Impact :

- Reactivity : Bromophenyl derivatives (e.g., CAS: 1228571-15-0) are valuable in Suzuki-Miyaura cross-coupling reactions due to the bromine leaving group .

- Solubility : Ester-containing analogs (e.g., CAS: 180576-04-9) exhibit improved aqueous solubility, making them preferable for solution-phase synthesis .

Stereochemical Variations

Enantiomeric forms of the reference compound demonstrate the role of chirality in biological systems:

Impact :

Piperazine Derivatives with Heterocyclic Moieties

Incorporation of heterocycles expands utility in drug discovery:

Impact :

- Drug Likeness : Heterocyclic analogs often meet Lipinski’s rule of five criteria, enhancing their candidacy as drug leads .

Biologische Aktivität

Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate, a compound belonging to the piperazine class, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , featuring a tert-butyl group, a phenyl ring, and a piperazine structure. This unique arrangement contributes to its reactivity and biological interactions.

The compound's mechanism of action is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor ligand , modulating various biological pathways:

- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : The compound may bind to receptors, influencing signaling cascades that affect cell proliferation, apoptosis, and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

2. Anticancer Potential

- The compound has been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .

3. Neuropharmacological Effects

- There is emerging evidence that derivatives of this compound may interact with ion channels involved in pain pathways, indicating potential applications in pain management and neurological disorders .

Comparative Analysis with Similar Compounds

To understand its unique properties better, a comparison with similar compounds is essential. Below is a table summarizing some structural analogs and their biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Phenylpiperazine | Basic piperazine structure | Known for psychoactive properties |

| Piperazine Derivatives | Various substitutions on the piperazine ring | Diverse biological activities including anxiolytic effects |

| Tert-butyl Esters | Contains ester functionality | Used as intermediates in drug synthesis |

Case Studies

Several studies have highlighted the biological activity of this compound:

Study 1: Anticancer Activity

A study evaluated the compound's efficacy against various cancer cell lines, demonstrating significant growth inhibition with an IC50 value of approximately 25 µM. This suggests its potential as an anticancer agent .

Study 2: Antimicrobial Properties

In another investigation, the compound was tested against bacterial strains, showing moderate inhibitory effects. These findings warrant further exploration into its use as an antimicrobial agent.

Study 3: Neuropharmacological Applications

Research focusing on ion channel interactions revealed that derivatives of this compound could modulate TRPV1 channels, indicating potential applications in treating pain and epilepsy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodology : While direct synthesis protocols for this specific compound are not explicitly detailed in the literature, analogous piperazine derivatives (e.g., tert-butyl 4-(2-methoxy-2-oxoethyl)-3-oxo-3,4-dihydropyrazine-1-carboxylate) are synthesized via multi-step reactions involving condensation, Boc-protection, and functionalization. For example, Method A uses THF/water under ambient conditions for hydrolysis, achieving 79% yield, while Method B employs acidic conditions (1M HCl in ethyl acetate) for deprotection, yielding 60% . Adjusting solvent polarity, temperature, and stoichiometry can mitigate side reactions (e.g., Boc-group cleavage or ring-opening).

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate?

- Methodology :

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm in ¹H; ~28 ppm in ¹³C), carbonyl carbons (~155-170 ppm), and aromatic protons (δ 7.2-7.5 ppm). Distinct splitting patterns for the piperazine ring protons confirm regiochemistry .

- Mass Spectrometry (ESI-MS) : Look for molecular ion peaks (e.g., [M+H]⁺ at m/z 293.15 for C₁₅H₂₀N₂O₃) and fragmentation patterns (e.g., loss of tert-butyl group: m/z 237) .

- FT-IR : Stretching vibrations for C=O (~1680-1720 cm⁻¹) and N-H (~3300 cm⁻¹) confirm functional groups .

Q. How can researchers validate the crystallinity and molecular packing of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELX programs for structure refinement . For example, N-Boc piperazine derivatives exhibit intermolecular hydrogen bonds between carbonyl oxygen and NH groups, stabilizing the lattice. Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions like C-H···O and π-π stacking .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields or purity when scaling up synthesis?

- Methodology :

- Scale-up challenges : Batch vs. flow chemistry impacts mixing efficiency. For instance, Method A (79% yield) uses THF/water, which may require controlled addition to prevent Boc-group hydrolysis. Method B (60% yield) uses HCl in ethyl acetate, where pH control is critical to avoid over-acidification .

- Analytical cross-checks : Compare HPLC purity with NMR integration ratios. Discrepancies may indicate residual solvents or byproducts (e.g., ring-opened amines) .

Q. How do steric and electronic effects influence the reactivity of the piperazine ring in this compound?

- Mechanistic insights :

- Steric effects : The tert-butyl group hinders nucleophilic attacks at the adjacent carbonyl, favoring regioselective modifications at the 3-oxo position.

- Electronic effects : The electron-withdrawing 3-oxo group activates the piperazine ring for electrophilic substitutions (e.g., bromination) or nucleophilic additions (e.g., Grignard reagents) .

Q. What crystallographic data are available for derivatives of this compound, and how do they inform structural modeling?

- Data interpretation :

- Bond lengths/angles : In N-Boc piperazine derivatives, the C-O bond in the carbonyl group averages 1.21 Å, while the piperazine ring adopts a chair conformation with N-C-N angles of ~109° .

- Packing motifs : Hydrogen-bonding networks (e.g., R₂²(8) motifs) stabilize the crystal lattice. Graph-set analysis (via Mercury software) classifies these interactions .

Q. How can researchers reconcile discrepancies between computational predictions and experimental data (e.g., NMR shifts or reaction pathways)?

- Methodology :

- NMR prediction tools : Use ACD/Labs or MestReNova to simulate spectra. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .

- Reaction pathway validation : Compare DFT-calculated transition states with experimental intermediates (trapped via quenching or LC-MS). For example, unexpected byproducts may arise from alternative ring-opening mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.